

# Fmoc-N-PEG24-acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-N-PEG24-acid	
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#### **Technical Guide: Fmoc-N-PEG24-acid**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fmoc-N-amido-PEG24-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker essential in bioconjugation, drug delivery, and the development of advanced therapeutics. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, connected by a 24-unit PEG spacer. This heterobifunctional architecture provides significant advantages in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

The hydrophilic PEG chain enhances the aqueous solubility and bioavailability of the resulting conjugates, while the orthogonal protecting groups—the base-labile Fmoc group and the acid-labile carboxylic acid—allow for selective and sequential conjugation strategies. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **Fmoc-N-PEG24-acid**.

## **Chemical Properties and Structure**

**Fmoc-N-PEG24-acid** is characterized by a long, flexible PEG chain that imparts desirable pharmacokinetic properties to conjugated molecules. The terminal functional groups offer versatile handles for covalent modification.



#### **Chemical Structure**

The structure consists of a terminal Fmoc-protected amine, a 24-unit polyethylene glycol chain, and a terminal carboxylic acid.

## **Quantitative Data**

The key quantitative data for **Fmoc-N-PEG24-acid** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C66H113NO28	[1][2][3]
Molecular Weight	1368.6 g/mol	[1][2]
CAS Number	2170484-59-8, 850312-72-0	[2][3]
Appearance	White to off-white solid or transparent, oil-free liquid	[4][5]
Purity	>95%	[2][3][6]
Solubility	Soluble in DMSO, DMF, methylene chloride, acetonitrile, and most organic solvents. Soluble in aqueous solutions.	[4][5]
Storage	-20°C, sealed from moisture.	[2][5]

## **Experimental Protocols**

The utility of **Fmoc-N-PEG24-acid** lies in the selective reactivity of its terminal groups. The following protocols detail the key experimental procedures for the deprotection of the Fmoc group and the activation of the carboxylic acid for amide bond formation.

## **Fmoc Group Deprotection**

The Fmoc group is readily removed under basic conditions to yield a free primary amine.



#### Materials:

- Fmoc-N-PEG24-acid conjugate
- 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
- DMF, peptide synthesis grade

#### Protocol:

- Dissolve the Fmoc-protected compound in DMF.
- Add the 20% piperidine in DMF solution to the reaction mixture.
- Stir the reaction at room temperature for 10-30 minutes.[4]
- Monitor the deprotection by TLC or LC-MS. The completion of the reaction can also be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
- Upon completion, the piperidine and the dibenzofulvene-piperidine adduct are typically removed by washing if the product is on a solid support or by purification via chromatography for solution-phase reactions.

## **Carboxylic Acid Activation and Amide Coupling**

The terminal carboxylic acid can be activated using standard coupling reagents to form a stable amide bond with a primary or secondary amine.

#### Materials:

- Fmoc-N-PEG24-acid
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)



Anhydrous DMF

#### Protocol using HATU:

- Dissolve **Fmoc-N-PEG24-acid** (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.
- Add HATU (1.1 equivalents) to the solution.
- Add DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature.
- The reaction progress is monitored by TLC or LC-MS.
- Once the reaction is complete, the product can be isolated by standard workup and purification procedures, such as extraction and column chromatography.

## **Application in PROTAC Synthesis**

**Fmoc-N-PEG24-acid** is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

Below is a logical workflow for the solid-phase synthesis of a PROTAC utilizing **Fmoc-N-PEG24-acid**.



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Caption: Solid-phase synthesis workflow for a PROTAC using **Fmoc-N-PEG24-acid**.

#### Conclusion

**Fmoc-N-PEG24-acid** is a versatile and valuable tool for researchers in drug development and biotechnology. Its well-defined structure, high purity, and dual-functional nature enable the precise construction of complex bioconjugates with enhanced solubility and pharmacokinetic



properties. The protocols and workflow presented in this guide provide a solid foundation for the effective utilization of this important PEG linker in a variety of research and development applications.

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- To cite this document: BenchChem. [Fmoc-N-PEG24-acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3040563#fmoc-n-peg24-acid-chemical-properties-and-structure]

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